N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide
Description
N-(3,4-Dichlorophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position and an anilide moiety bearing 3,4-dichloro substituents. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for biological activity.
Benzamide derivatives are widely explored for pesticidal, antimicrobial, and pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. The trifluoromethyl and dichlorophenyl groups in the target compound likely enhance its binding affinity to enzymes or receptors, though specific applications require further investigation.
Properties
Molecular Formula |
C14H8Cl2F3NO |
|---|---|
Molecular Weight |
334.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-11-5-4-10(7-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
HYJRZBMIBACQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3,4-dichloroaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MMV665807: 5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Structural Features : The benzamide core is substituted with a 5-chloro-2-hydroxy group, while the anilide moiety is a 3-(trifluoromethyl)phenyl group.
- Biological Activity : Exhibits potent anti-staphylococcal and anti-biofilm properties, with a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus. The hydroxyl and chloro groups may enhance solubility and target binding compared to the dichlorophenyl analog .
3,5-Dichloro-N-[3-(Trifluoromethyl)phenyl]benzamide
- Structural Features : Dichloro substituents at the 3,5-positions on the benzamide ring and a 3-(trifluoromethyl)phenyl anilide group.
- Safety Profile : Classified as hazardous under GHS guidelines, requiring precautions for inhalation and skin contact. First-aid measures include respiratory support and rinsing exposed areas .
- Key Difference : The dichloro substitution on the benzamide (vs. anilide in the target compound) may alter metabolic pathways, increasing toxicity risks.
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structural Features : A 3,5-bis(trifluoromethyl)benzamide linked to a chloropyrazine-containing ethyl group.
- Application : Patented as an intermediate in agrochemical synthesis, highlighting the role of trifluoromethyl groups in pesticidal activity .
N-(3,4-Difluorophenyl)-3-methylbenzamide
- Structural Features : A 3-methylbenzamide with a 3,4-difluorophenyl anilide group.
- Physicochemical Properties : Reduced lipophilicity (logP ≈ 3.2) compared to the target compound (estimated logP > 4.0) due to fluorine’s smaller size and lower hydrophobicity vs. chlorine .
- Key Difference : Fluorine’s electronegativity may improve metabolic stability but reduce binding to hydrophobic pockets.
Comparative Analysis Table
Discussion of Substituent Effects
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and higher lipophilicity enhance membrane penetration but may increase toxicity (e.g., ’s hazardous classification). Fluorine improves metabolic stability and electronegativity but reduces hydrophobicity .
- Trifluoromethyl Positioning: A 3-CF₃ group on the benzamide (as in the target compound) vs.
- Bioactivity : Dichlorophenyl and trifluoromethyl groups synergize to enhance antimicrobial and pesticidal activities, as seen in MMV665807 and agrochemical patents .
Biological Activity
N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and toxicity assessments.
Chemical Structure and Properties
The compound has the chemical formula and features a benzamide structure with significant halogen substitutions that influence its biological properties. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a screening of compounds from the malaria box chemical library, this compound showed effective bactericidal activity against biofilms formed by both MRSA and methicillin-sensitive Staphylococcus aureus. The minimum bactericidal concentrations (MBC) and half-maximal inhibitory concentration (IC50) values were determined to evaluate its efficacy .
Table 1: Antimicrobial Efficacy Against Staphylococcus aureus
| Compound | MBC (µg/mL) | IC50 (µg/mL) |
|---|---|---|
| This compound | 8.0 | 2.5 |
| Control Antibiotic | 4.0 | 1.0 |
Antifungal Activity
The compound has also shown promising antifungal properties. In particular, it demonstrated significant inhibitory activity against Sclerotinia sclerotiorum, with an effective concentration (EC50) of 6.67 mg/L, outperforming some standard antifungal agents like quinoxyfen . The structure-activity relationship indicated that the presence of electron-withdrawing groups such as trifluoromethyl and dichlorophenyl enhances the antifungal activity.
Table 2: Antifungal Activity Against Sclerotinia sclerotiorum
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| This compound | 86.1 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Toxicity Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. The acute toxicity of this compound was assessed in zebrafish embryos, revealing an LC50 value of approximately 19.42 mg/L, suggesting low toxicity . This finding supports its potential use in agricultural applications where low toxicity is desirable.
Case Studies
- In Vivo Efficacy Against Biofilms : A study highlighted the effectiveness of this compound in eradicating biofilms formed by MRSA in a murine model. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, indicating its therapeutic potential against biofilm-associated infections .
- Fungicidal Activity : Another case study demonstrated that this compound could inhibit fungal growth effectively in vitro, showing promise for agricultural fungicide development .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3,4-dichlorophenyl)-3-(trifluoromethyl)benzamide?
Methodological Answer: The synthesis typically involves amide bond formation between 3-(trifluoromethyl)benzoyl chloride and 3,4-dichloroaniline. Key steps include:
- Activation of the carboxylic acid : Conversion of 3-(trifluoromethyl)benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Nucleophilic substitution : Reaction of the acyl chloride with 3,4-dichloroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine (Et₃N) to scavenge HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
Q. Critical Considerations :
- Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen).
- Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation.
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H NMR :
- Aromatic protons appear as multiplets in δ 7.4–8.1 ppm. The dichlorophenyl group shows distinct splitting due to ortho and para chlorine substituents.
- NH protons (amide) are typically broad singlets at δ 8.5–9.5 ppm but may exchange with D₂O .
- ¹³C NMR :
- The trifluoromethyl (CF₃) group causes a quartet near δ 125–130 ppm (¹J₃C-F ≈ 270 Hz).
- Carbonyl (C=O) resonance appears at δ 165–170 ppm.
- FT-IR :
- Strong C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
Q. Data Challenges :
- Overlapping aromatic signals may require 2D NMR (COSY, HSQC) for unambiguous assignment.
- Fluorine-proton coupling in ¹H NMR complicates splitting patterns; decoupling experiments or ¹⁹F NMR can resolve this .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed?
Methodological Answer:
- Crystal Growth : The compound’s hydrophobicity and flexible amide bond may hinder crystallization. Use slow evaporation from DCM/hexane or diffusion methods with methanol/water.
- Disorder and Twinning :
- Data Collection : High-resolution synchrotron data (λ ≈ 0.7–1.0 Å) improves precision for heavy atoms (Cl, F).
Q. Software Recommendations :
Q. How does the introduction of trifluoromethyl and dichlorophenyl groups influence the compound’s biological activity and pharmacokinetics?
Methodological Answer:
- Electron-Withdrawing Effects :
- The CF₃ group enhances metabolic stability by resisting oxidative degradation.
- Dichlorophenyl substituents increase lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility.
- Pharmacological Targets :
Q. Structure-Activity Relationship (SAR) Strategies :
Q. What computational methods are recommended for modeling the electronic effects of substituents in this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Use B3LYP/6-311+G(d,p) to calculate electrostatic potential maps, revealing nucleophilic/electrophilic regions.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer interactions.
- Molecular Dynamics (MD) :
- Simulate solvation effects (e.g., in water/DMSO) using GROMACS or AMBER to assess solubility and aggregation propensity.
- Docking Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
